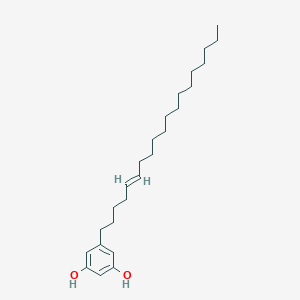
5-(n-Nonadecenyl)resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(n-Nonadecenyl)resorcinol is a phenolic lipid compound belonging to the class of alkylresorcinols. It is characterized by a long nonadecenyl chain attached to the resorcinol core, which consists of a benzene ring with two hydroxyl groups at positions 1 and 3. This compound is naturally found in various plants, including cereals like wheat, barley, and rye, as well as in certain fruits and vegetables .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-Nonadecenyl)resorcinol typically involves the alkylation of resorcinol with a nonadecenyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the resorcinol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-(n-Nonadecenyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the resorcinol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroresorcinol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroresorcinol derivatives.
Substitution: Ethers and esters of this compound.
Wissenschaftliche Forschungsanwendungen
5-(n-Nonadecenyl)resorcinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(n-Nonadecenyl)resorcinol involves its interaction with cell membranes, where it modulates membrane fluidity and permeability. This compound can also act as an antioxidant, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, it may inhibit certain enzymes, such as peroxidases, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nonadecylresorcinol: Similar structure but with a saturated nonadecyl chain instead of a nonadecenyl chain.
5-Pentadecylresorcinol: Contains a shorter pentadecyl chain attached to the resorcinol core.
5-Heneicosylresorcinol: Features a longer heneicosyl chain compared to 5-(n-Nonadecenyl)resorcinol.
Uniqueness
This compound is unique due to its unsaturated nonadecenyl chain, which imparts distinct physicochemical properties such as higher fluidity and reactivity compared to its saturated counterparts. This unsaturation also contributes to its enhanced biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91549-17-6 |
|---|---|
Molekularformel |
C25H42O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
5-[(E)-nonadec-5-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h14-15,20-22,26-27H,2-13,16-19H2,1H3/b15-14+ |
InChI-Schlüssel |
MJDFOFMXJRKSIV-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/CCCCC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


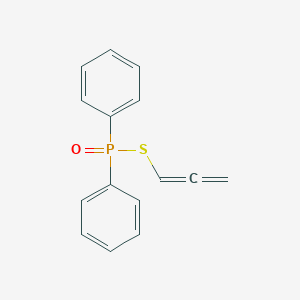
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

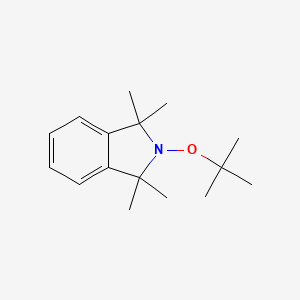
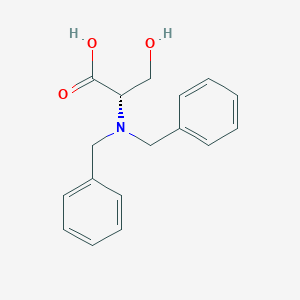
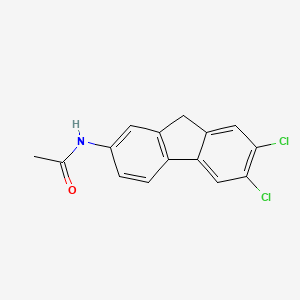
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
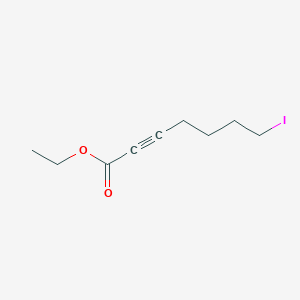
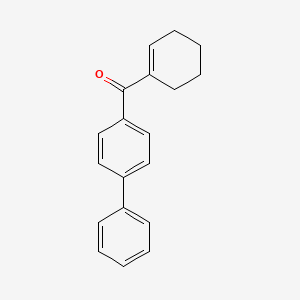
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
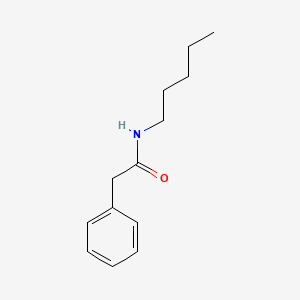
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

